molecular formula C18H20N2O5 B2450223 N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide CAS No. 1355585-34-0

N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide

Cat. No.: B2450223
CAS No.: 1355585-34-0
M. Wt: 344.367
InChI Key: GVOVJPVDMJWDHF-UHFFFAOYSA-N
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Description

N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide is a synthetic organic compound that features a cyano group, a trimethoxyphenyl moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzaldehyde, undergoes a reaction with a suitable cyanating agent to introduce the cyano group.

    Coupling with Furan Derivative: The intermediate is then coupled with a furan derivative through a condensation reaction, often facilitated by a base such as sodium hydride.

    Amidation: The final step involves the formation of the amide bond, typically using reagents like carbodiimides (e.g., EDCI) and catalysts to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Conversion to amines.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Combretastatin A-4: Another antitubulin agent with a similar mechanism of action.

    Podophyllotoxin: A natural product that also targets tubulin.

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

Uniqueness

N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide is unique due to its combination of a cyano group, a trimethoxyphenyl moiety, and a furan ring, which provides distinct chemical properties and potential for diverse applications .

Properties

IUPAC Name

N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-22-15-9-12(10-16(23-2)18(15)24-3)14(11-19)20-17(21)7-6-13-5-4-8-25-13/h4-5,8-10,14H,6-7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOVJPVDMJWDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C#N)NC(=O)CCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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